![molecular formula C19H15ClFNO4S2 B2968642 Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-50-3](/img/structure/B2968642.png)

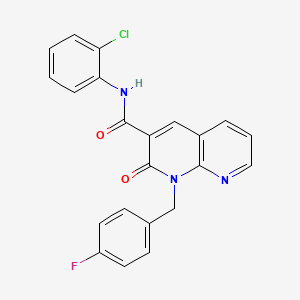

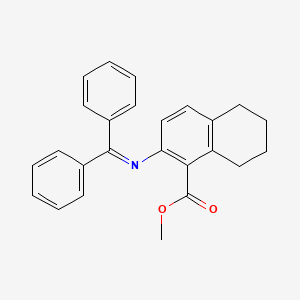

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, often referred to as “Compound X” , is a synthetic organic compound. Its chemical structure comprises a thiophene ring substituted with a sulfamoyl group, a fluorine atom, and a chlorine atom. The ester functionality at the 2-position of the thiophene ring adds further complexity to its structure .

Synthesis Analysis

The synthesis of Compound X involves several steps, including the introduction of the sulfamoyl group, fluorination, and esterification. While I don’t have specific synthetic protocols for this compound, it likely follows established methods for constructing similar heterocyclic structures. Researchers may utilize boronic esters or other building blocks to assemble the desired molecule .

Molecular Structure Analysis

The molecular formula of Compound X is C₁₂H₉ClFNO₄S₂ , with an average mass of 349.786 Da . The three-dimensional arrangement of atoms in Compound X determines its chemical properties, reactivity, and interactions with other molecules. Computational methods, such as density functional theory (DFT), can provide insights into its geometry and electronic structure.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Researchers have synthesized a series of compounds related to the structure of Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, exploring their antiandrogen activities. These efforts have led to the discovery of novel, potent antiandrogens, which are peripherally selective and are being developed for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Chemical Reactions and Derivatives

In the realm of chemical synthesis, researchers have developed new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids using Methyl 3-hydroxythiophene-2-carboxylate, showcasing the compound's versatility in producing a wide array of derivatives (Corral & Lissavetzky, 1984).

Material Science Applications

The compound's derivatives have shown a wide spectrum of biological activities, highlighting its importance in material science applications, such as in the development of chemical sensors, solar cells, and organic light-emitting transistors (Nagaraju et al., 2018).

Electrophilic Substitution Reactions

Research into electrophilic substitution reactions involving aromatic and heteroaromatic compounds with electron-acceptor substituents has leveraged compounds similar to this compound, facilitating the synthesis of a variety of functionalized materials (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Photophysical Properties

A study on the postfunctionalization of poly(3-hexylthiophene) (P3HT) has provided insights into how various functional groups, including those similar to the structure of interest, affect the optical and photophysical properties of poly(thiophene)s, leading to applications in enhancing solid-state emission (Li, Vamvounis, & Holdcroft, 2002).

Propiedades

IUPAC Name |

methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO4S2/c1-11-3-5-12(6-4-11)14-10-27-17(19(23)26-2)18(14)28(24,25)22-13-7-8-16(21)15(20)9-13/h3-10,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVIJRQNMFAKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)

![methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2968566.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)

![1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2968572.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)